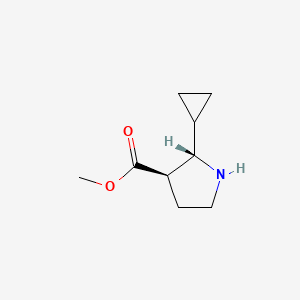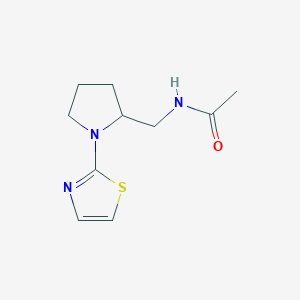![molecular formula C17H26N6OS B2544124 N-(2-(4-(propilamino)-6-(propiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)ciclopropanocarboxamida CAS No. 946314-01-8](/img/structure/B2544124.png)
N-(2-(4-(propilamino)-6-(propiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)ciclopropanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block for designing novel organic compounds and materials.
Precursor for synthesizing more complex heterocyclic structures.
Biology:
Acts as a ligand in the development of enzyme inhibitors.
Studies on its interaction with biomolecules and proteins.
Medicine:
Potential therapeutic applications such as anticancer, antiviral, and anti-inflammatory agents.
Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Utilized in the synthesis of specialty chemicals and advanced materials.
Applications in agrochemicals, dyes, and pigments manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:
Formation of Pyrazolopyrimidine Core:
Reacting hydrazine with appropriate diketones to form the pyrazole ring.
Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.
Subsequent Functionalization:
Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.
Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.
Attachment of Cyclopropanecarboxamide Moiety:
Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.
Use of continuous flow reactors to improve efficiency and reduce reaction time.
Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.
Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.
Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, reduced pyrazolopyrimidines.
Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.
Mecanismo De Acción
Mechanism:
Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.
Mechanistic studies have shown interactions with various signaling pathways and cellular processes.
Molecular Targets:
Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.
Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.
Comparación Con Compuestos Similares
Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.
Would you like me to delve deeper into any specific section or provide more details on a particular aspect of this compound?
Propiedades
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPVPUVVHBSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)


![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)


![3-Tert-butyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2544057.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE](/img/structure/B2544059.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)
